9-(2-Biphenylyl)-10-methylacridinium perchlorate is a chemical compound known for its applications in photochemical and photocatalytic processes. It is classified as an acridinium salt, which is a derivative of acridine, a nitrogen-containing heterocyclic compound. The chemical formula for this compound is , with a molecular weight of approximately 445.90 g/mol. Its structure features a biphenyl moiety attached to the 9-position of the acridinium framework, contributing to its unique properties and reactivity.
The synthesis of 9-(2-Biphenylyl)-10-methylacridinium perchlorate can be achieved through several methods, often involving the alkylation of acridinium salts or the coupling of biphenyl derivatives with methylated acridines. A common approach includes:
Technical details about specific reaction conditions, yields, and purification methods are often documented in synthetic organic chemistry literature.
The molecular structure of 9-(2-Biphenylyl)-10-methylacridinium perchlorate can be visualized as follows:
CC1=CC(C)=CC(C)=C1C2=C3C(C=CC=C3)=[N+](C)C4=CC=CC=C42.O=Cl(=O)([O-])=O
LFMBERYWDLWXNO-UHFFFAOYSA-M
9-(2-Biphenylyl)-10-methylacridinium perchlorate participates in various chemical reactions, primarily as a photocatalyst. Key reactions include:
The mechanism of action for 9-(2-Biphenylyl)-10-methylacridinium perchlorate primarily involves its role as a photocatalyst:
This process is crucial in applications such as organic synthesis and photodynamic therapy.
The physical and chemical properties of 9-(2-Biphenylyl)-10-methylacridinium perchlorate include:
9-(2-Biphenylyl)-10-methylacridinium perchlorate finds diverse applications in scientific research:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3